3-Acetylcoumarin
Overview
Description
3-Acetylcoumarin, also known as 3-acetylchromen-2-one, is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol . It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its potential biological activities, including inducing apoptosis in breast cancer cells .
Mechanism of Action
Mode of Action
3-Acetylcoumarin interacts with its targets through various mechanisms. For instance, it has been shown to exhibit good binding energies when docked against Caspase 3, NF-κβ, and tau protein kinase I . This suggests that this compound may bind to these proteins and modulate their activities, leading to changes in the cellular processes they are involved in.
Biochemical Pathways
It has been suggested that this compound may alleviate neuroinflammatory responses and oxidative stress in an alzheimer’s disease rat model This suggests that it may influence pathways related to inflammation and oxidative stress
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied to some extent. Preliminary screening with SWISS ADME has been performed to check for the bioavailability of this compound . .
Result of Action
This compound has been shown to have a range of effects at the molecular and cellular level. For instance, it has been found to restore levels of acetyl cholinesterase, dopamine, and noradrenaline in treated rats . It has also been shown to decrease the levels of inflammatory markers such as IL-1β, IL-16, and TNFα . These effects suggest that this compound may have neuroprotective, anti-inflammatory, and antioxidant properties.
Biochemical Analysis
Cellular Effects
3-Acetylcoumarin is thought to induce apoptosis in breast cancer cells . In a study on a rat model of Alzheimer’s disease, this compound showed potential neuroprotective effects due to its anti-inflammatory, anti-oxidant, and anti-cholinesterase properties .
Molecular Mechanism
It is thought to induce apoptosis in breast cancer cells
Dosage Effects in Animal Models
In a rat model of Alzheimer’s disease, different dosages of this compound (10, 20, and 30 mg/kg) were administered for 28 days . The study found that this compound treatment improved spatial memory and learning in the treatment groups during behavioral tests .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylcoumarin can be synthesized through various methods. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization . Another method includes the reaction of coumarin with acetyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of solvents like chloroform and catalysts such as piperidine .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted coumarin derivatives, which have significant biological and industrial applications .
Scientific Research Applications
3-Acetylcoumarin has a wide range of scientific research applications:
Comparison with Similar Compounds
3-Bromoacetylcoumarin: Known for its use in synthesizing various bioactive heterocyclic scaffolds.
Coumarin: The parent compound, widely used in perfumes and as a precursor for anticoagulant drugs.
4-Methylcoumarin: Another derivative with significant biological activities.
Uniqueness: 3-Acetylcoumarin stands out due to its specific acetyl group at the third position, which imparts unique chemical reactivity and biological properties. Its ability to induce apoptosis in cancer cells makes it particularly valuable in medical research .
Properties
IUPAC Name |
3-acetylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIFKKOBWYOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192627 | |
Record name | 3-Acetylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3949-36-8 | |
Record name | 3-Acetylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3949-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3949-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ACETYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID71XJ0D40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-acetylcoumarin is C11H8O3, and its molecular weight is 188.18 g/mol. [, , , , ]
ANone: this compound can be characterized using various spectroscopic methods including:
- IR Spectroscopy: Shows characteristic peaks for carbonyl groups (lactone and ketone) and aromatic ring vibrations. [, , ]
- NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , , , ]
- Mass Spectrometry: Provides the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features. [, , , ]
A: this compound is typically synthesized via Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base catalyst, often piperidine. [, , , , ]
A: Yes, microwave-assisted synthesis of this compound has been successfully employed, often resulting in higher yields and shorter reaction times compared to conventional heating. [, , ]
ANone: this compound readily participates in various reactions, including:
- Aldol Condensation: Reacts with aldehydes to form new carbon-carbon bonds, although substituents on the coumarin ring can influence the reaction outcome. [, , ]
- Reactions with Hydrazines: Reacts with hydrazine derivatives to form hydrazones, which are versatile intermediates for further transformations. [, , , , ]
- Cycloaddition Reactions: Can undergo [2+2] cycloadditions with alkenes under UV irradiation, leading to the formation of cyclobutane rings. [, ]
- Ring Expansion Reactions: Can undergo ring expansion reactions with diazoalkanes, forming larger ring systems like benzoxepines and benzoxocins. [, ]
ANone: this compound and its derivatives have shown potential in various applications:
- Antimicrobial Agents: Some derivatives exhibit activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). [, , , , ]
- Anticancer Agents: Several derivatives demonstrate promising in vitro anticancer activity against various human cancer cell lines. [, , , ]
- Antioxidant Agents: Certain derivatives show antioxidant activity, scavenging free radicals like DPPH. [, ]
- Metal Ion Sensors: Modified this compound scaffolds have been developed as fluorescent sensors for specific metal ions, such as Al3+. []
- Ligands in Coordination Chemistry: this compound and its derivatives can act as ligands, forming complexes with various metal ions. [, , ]
- Catalysts: this compound has shown promise as a ligand in copper-catalyzed C-N coupling reactions. [, ]
ANone:
- Substituents on the coumarin ring: Introducing electron-donating or electron-withdrawing groups at different positions of the coumarin ring significantly influences the compound's reactivity and biological activity. [, , , ]
- Modifications at the 3-acetyl group: Transforming the acetyl group into various heterocyclic systems or incorporating different functional groups can modulate the compound's pharmacological profile. [, , , ]
- Metal complexation: Complexation with metal ions can enhance the biological activity of certain this compound derivatives compared to the free ligand. [, ]
A: Computational methods provide insights into:* Molecular docking: Predicts the binding modes and interactions of this compound derivatives with target proteins, aiding in the design of more potent and selective inhibitors. [] * QSAR modeling: Develops quantitative relationships between the structure of this compound derivatives and their biological activity, facilitating the prediction of the activity of novel, untested compounds. []* Theoretical calculations: DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations help understand electronic structures, spectral properties, and reaction mechanisms. [, ]
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